molecular formula C12H15N3 B8716775 N-(quinolin-2-yl)propane-1,3-diamine CAS No. 199522-63-9

N-(quinolin-2-yl)propane-1,3-diamine

Cat. No.: B8716775
CAS No.: 199522-63-9
M. Wt: 201.27 g/mol
InChI Key: ZYOUCLPZGSZZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(quinolin-2-yl)propane-1,3-diamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199522-63-9

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N'-quinolin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C12H15N3/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)15-12/h1-2,4-7H,3,8-9,13H2,(H,14,15)

InChI Key

ZYOUCLPZGSZZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCCN

Origin of Product

United States

The Crucial Role of Diamine Ligands in Coordination Chemistry

Diamine ligands are a cornerstone of coordination chemistry, primarily due to their ability to form stable chelate rings with metal ions. These ligands, which possess two nitrogen donor atoms, can coordinate to a metal center in a bidentate fashion, leading to the formation of thermodynamically stable five- or six-membered rings. This chelate effect enhances the stability of the resulting metal complexes compared to those formed with monodentate amine ligands.

The versatility of diamine ligands is further underscored by their application in catalysis and materials science. For instance, complexes derived from diamine ligands are effective catalysts in a variety of organic transformations. The steric and electronic properties of the diamine ligand can be fine-tuned to influence the selectivity and activity of the catalyst.

The Significance of Quinoline Scaffolds in Bioactive Compounds

The quinoline (B57606) ring system, a fused aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. benthamscience.comnih.govbiointerfaceresearch.com This structural motif is recognized for its ability to interact with various biological targets, including enzymes and receptors.

The biological activities associated with quinoline derivatives are extensive and well-documented. benthamscience.comnih.govbiointerfaceresearch.com They include:

Antimalarial: Quinolines have historically been pivotal in the fight against malaria, with quinine (B1679958) being the first effective treatment. nih.gov Synthetic analogues continue to be a focus of antimalarial drug discovery. nih.gov

Anticancer: A multitude of quinoline-based compounds have demonstrated potent anticancer activity through various mechanisms. biointerfaceresearch.com

Antibacterial and Antifungal: The quinoline scaffold is present in several antibacterial and antifungal agents.

Anti-inflammatory and Anticonvulsant: Research has also revealed the potential of quinoline derivatives in treating inflammatory conditions and neurological disorders. benthamscience.com

The continued interest in quinoline scaffolds stems from their synthetic tractability, which allows for the introduction of various functional groups to modulate their biological and physicochemical properties.

An Overview of Research Trajectories for N Quinolin 2 Yl Propane 1,3 Diamine and Its Analogues

Established Synthetic Pathways and Optimizations

Traditional methods for synthesizing N-substituted quinolines provide a reliable foundation for producing the target compound. These pathways often involve nucleophilic substitution, reductive amination, or multi-step protocols involving amide bond formation and subsequent reduction.

Nucleophilic aromatic substitution (SNAr) is a primary and direct method for the synthesis of this compound. This approach typically involves the reaction of a quinoline ring activated with a good leaving group at the 2-position, such as a halogen, with propane-1,3-diamine acting as the nucleophile.

The reaction of 2-chloroquinoline with propane-1,3-diamine is a direct route. The electron-withdrawing nitrogen atom in the quinoline ring facilitates nucleophilic attack at the C2 position. The reaction generally requires heat and is often carried out in a polar aprotic solvent to facilitate the dissolution of the reagents and stabilize the intermediate Meisenheimer complex. scranton.edu The regioselectivity of this reaction is high, with the substitution occurring preferentially at the 4-position of the quinazoline ring in 2,4-dichloroquinazoline precursors. nih.gov However, with 2-chloroquinoline, the substitution occurs at the only available activated position. To drive the reaction to completion and neutralize the generated hydrochloric acid, a base such as potassium carbonate or a tertiary amine is often added. mdpi.com

Optimization of this pathway can involve varying the solvent, temperature, and base to maximize yield and minimize reaction time. While propane-1,3-diamine can act as both the nucleophile and the base, using an excess of the diamine can lead to the formation of undesired side products. Therefore, using a non-nucleophilic base is often preferred.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Heterocycles This table presents analogous reactions to illustrate typical conditions for SNAr pathways.

Starting Material Nucleophile Catalyst/Base Solvent Temperature (°C) Yield (%)
2-Chloro-6,7-dimethoxyquinazoline Aniline DIPEA Dioxane 80 High
1-Fluoro-3,4-dinitrobenzene Sugar Hemiacetals Basic Conditions Not Specified Not Specified Good
2-Perfluorophenyl-quinoline Phenol-PDI K₂CO₃ DMF 90-120 Not Specified

Reductive amination offers an alternative pathway, starting with a carbonyl-functionalized quinoline. This two-step, one-pot process involves the initial reaction of quinoline-2-carbaldehyde with propane-1,3-diamine to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB). cnrs.fr Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the protonated imine over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. nih.gov The reaction is typically performed in an alcoholic solvent like methanol or ethanol. The pH of the reaction is a critical parameter; slightly acidic conditions are often employed to promote imine formation without deactivating the amine nucleophile.

This strategy provides a versatile method for creating C-N bonds and is widely used in the synthesis of various secondary and tertiary amines. mdpi.com

A multi-step approach involving the formation of an amide bond followed by its reduction can also yield this compound. This pathway begins with the coupling of quinoline-2-carboxylic acid and propane-1,3-diamine. To facilitate this amide bond formation, the carboxylic acid is typically activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Once the amide, N-(3-aminopropyl)quinoline-2-carboxamide, is formed and purified, it is subjected to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required to reduce the stable amide functionality to an amine. This reduction step converts the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), yielding the final product. While this method is longer than direct substitution or amination, it can be advantageous when the starting materials, quinoline-2-carboxylic acid and propane-1,3-diamine, are more readily available or when direct methods prove inefficient. Amidation and subsequent cyclization are also established methods for creating various nitrogen-containing heterocyclic structures. rsc.orgmiami.edu

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. ijpsjournal.com For the synthesis of this compound, particularly via the nucleophilic aromatic substitution pathway, solvent-free conditions can be explored. This can be achieved by heating a mixture of 2-chloroquinoline and propane-1,3-diamine, potentially with a solid base, in the absence of a solvent. academie-sciences.fr

Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions or the use of greener solvents like water or ethanol. The rapid and efficient heating provided by microwave irradiation can significantly shorten reaction times and improve yields. researchgate.net The Friedländer reaction, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions using catalysts like 1,3-disulfonic acid imidazolium hydrogen sulfate. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Quinolines

Feature Conventional Method (e.g., Friedländer) Green Alternative
Catalyst Strong acids or bases (H₂SO₄, PPA) Reusable ionic liquids, Formic acid
Solvent Harmful organic solvents Solvent-free or water/ethanol
Conditions High temperatures, long reaction times Milder conditions, shorter times (Microwave)
Work-up Often complex, generates waste Simpler, catalyst may be recyclable
Efficiency Variable yields, potential for side products Often higher yields and selectivity

While the SNAr reaction can proceed without a catalyst under thermal conditions, the development of catalyst-free protocols under milder conditions is a key green chemistry goal. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free alternative to traditional transition-metal catalysis. researchgate.net While direct organocatalytic synthesis of the target compound from simple precursors is not well-established, principles from organocatalysis could be applied. For instance, in a reductive amination approach, chiral amino acids or their derivatives could potentially be used to influence the reaction, although this is more common in asymmetric synthesis. mdpi.commdpi.com The development of organocatalytic methods for nucleophilic aromatic substitution is an active area of research and could provide future pathways for the synthesis of N-substituted quinolines. researchgate.net

Advances in High-Yield and Scalable Production

Modern synthetic strategies for this compound focus on maximizing efficiency and adapting the process for large-scale industrial production. Key advancements lie in the optimization of reaction parameters, including solvent choice, temperature control, reactant stoichiometry, and the use of catalysts.

The primary synthetic route involves the displacement of a halide from the 2-position of the quinoline ring by the primary amino group of propane-1,3-diamine. To achieve high yields and minimize the formation of the undesired N,N'-bis(quinolin-2-yl)propane-1,3-diamine byproduct, a significant excess of propane-1,3-diamine is often employed. This stoichiometric control favors the monosubstitution product.

Process optimization for scalability often involves moving from traditional batch reactors to continuous flow systems. Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and reduced reaction times, which are critical for maintaining product integrity and achieving high throughput. Furthermore, the use of solid-supported bases or catalysts can simplify product isolation and purification in a scalable process.

Below is a table summarizing key parameters and their impact on the synthesis.

ParameterConditionRationale and Impact on Yield/Scalability
Reactants 2-Chloroquinoline and Propane-1,3-diamineThe most common and cost-effective starting materials for this substitution reaction.
Stoichiometry Molar excess of propane-1,3-diamine (e.g., 5-10 equivalents)Minimizes the formation of di-substituted byproducts, thereby increasing the yield of the desired mono-substituted product. The excess diamine can be recovered and recycled in a scalable process.
Solvent High-boiling polar aprotic solvents (e.g., DMSO, DMF) or alcohols (e.g., n-butanol)Facilitates the dissolution of reactants and effectively mediates the SNAr reaction. Solvent choice can influence reaction rate and ease of product isolation.
Temperature Elevated temperatures (typically 100-160 °C)Provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. Precise temperature control is crucial to prevent side reactions and decomposition.
Base Excess propane-1,3-diamine or a non-nucleophilic base (e.g., K₂CO₃, Et₃N)The diamine itself can act as a base to neutralize the HCl generated during the reaction. An external base can also be used to preserve the nucleophilicity of the diamine.
Catalysis Phase-transfer catalysts or Copper(I) salts (e.g., CuI)While often not strictly necessary, catalysts can lower the activation energy, allowing for milder reaction conditions (lower temperature) and potentially increasing the reaction rate and yield.

Purification Techniques and Purity Assessment Methodologies

The isolation and purification of this compound from the reaction mixture is a critical step to ensure the final product meets the high-purity standards required for its intended applications. A multi-step approach combining different techniques is typically employed.

Purification Techniques

Initial work-up usually involves an aqueous acid-base extraction. The reaction mixture is diluted with an organic solvent and washed with water to remove excess propane-1,3-diamine and any inorganic salts. The product, being basic, can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into a fresh organic solvent.

For higher purity, two primary methods are utilized:

Column Chromatography: This is a standard method for separating the target compound from starting materials and byproducts. Due to the basic nature of the diamine, standard silica gel can sometimes cause product streaking or irreversible adsorption. reddit.com To circumvent this, deactivated silica (pre-treated with a base like triethylamine) or alternative stationary phases such as neutral or basic alumina are often preferred. reddit.com

Chromatography TechniqueStationary PhaseTypical Eluent SystemPurpose
Flash Chromatography Silica Gel (deactivated with NEt₃)Dichloromethane/Methanol gradient (e.g., 100:0 to 90:10)Primary purification to remove major impurities and unreacted starting materials.
Flash Chromatography Neutral or Basic AluminaEthyl Acetate/Hexane gradientAn alternative to silica for basic compounds to prevent decomposition and improve separation efficiency.

Recrystallization: This is an effective final purification step for obtaining a highly crystalline, pure solid. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but show low solubility at cooler temperatures. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. researchgate.net

Purity Assessment Methodologies

A combination of analytical techniques is used to confirm the identity and assess the purity of this compound.

Analytical MethodPurposeTypical Observations and Parameters
¹H and ¹³C NMR Spectroscopy Structural confirmation and purity check.¹H NMR would show characteristic signals for the quinoline ring protons and the aliphatic protons of the propane-diamine chain. ¹³C NMR confirms the number and type of carbon atoms. Purity is assessed by the absence of signals from impurities. rsc.orgrsc.orgchemicalbook.com
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of trace impurities.A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water, often containing an additive like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by the area percentage of the main peak. nih.govsigmaaldrich.com
Mass Spectrometry (MS) Molecular weight confirmation.Often coupled with HPLC (LC-MS), this technique provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the molecular formula. nih.govnih.gov
Elemental Analysis Confirmation of elemental composition.Provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N), which must match the theoretical values calculated from the molecular formula.

By employing these advanced synthetic, purification, and analytical methodologies, this compound can be produced at high yield and with the high degree of purity necessary for demanding chemical applications.

Structural Elucidation of this compound Remains Undocumented in Publicly Available Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available information regarding the detailed structural elucidation and conformational analysis of the chemical compound this compound. Despite extensive queries targeting advanced spectroscopic and crystallographic data, no specific research findings, data tables, or in-depth studies for this particular molecule could be retrieved.

The investigation aimed to gather detailed information for a thorough scientific article, but the necessary experimental or computational data for this compound appears to be absent from the accessible scientific domain. This includes a lack of data in the following key areas that are crucial for a complete structural characterization:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: No published studies detailing the ¹H or ¹³C NMR spectra, including chemical shifts and coupling constants, were found. Such data is fundamental for determining the precise connectivity and chemical environment of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: Specific vibrational frequencies and their corresponding assignments, which help in identifying functional groups and understanding the molecule's vibrational modes, are not available.

High-Resolution Mass Spectrometry (HRMS): There is no accessible data to confirm the exact molecular weight and elemental composition or to analyze its fragmentation patterns, which are vital for unambiguous structural confirmation.

X-ray Crystallography: No crystallographic studies have been published, meaning there is no information on the solid-state structure of the compound. Consequently, details regarding its crystal packing, intermolecular interactions, and potential hydrogen bonding networks remain unknown.

While research exists for structurally similar compounds, such as other quinoline derivatives or different substituted propane-1,3-diamines, this information cannot be extrapolated to accurately describe this compound. The unique electronic and steric effects of the quinolin-2-yl group attached to the propane-1,3-diamine backbone would result in distinct spectroscopic and structural properties.

The absence of this foundational data prevents a detailed and scientifically accurate discussion on the structural and conformational aspects of this compound as requested. Further experimental or computational research would be required to elucidate the specific characteristics of this compound.

Conformational Preferences and Tautomerism Studies

The structural dynamics of this compound are characterized by two primary phenomena: the rotational isomerism within the flexible propane-1,3-diamine linker and the potential for tautomerism in the 2-aminoquinoline (B145021) moiety. Lacking direct crystallographic or comprehensive spectroscopic data for this specific molecule, its conformational and tautomeric behavior can be reliably inferred from computational studies and experimental data on closely related analogues, namely propane-1,3-diamine and 2-aminoquinoline derivatives.

Tautomeric Equilibrium of the 2-Aminoquinoline Moiety

The N-(quinolin-2-yl) group is a substituted 2-aminoquinoline, a class of compounds known to exhibit amino-imino tautomerism. The equilibrium lies between the exocyclic amino form (A) and the endocyclic imino form (B), which involves the migration of a proton from the exocyclic nitrogen to the endocyclic ring nitrogen.

Tautomeric forms of this compound. (A) Amino tautomer. (B) Imino tautomer.

Figure 1: Potential tautomeric forms of the N-(quinolin-2-yl) moiety.

Extensive research on analogous 2-aminopyridine and 2-aminoquinoline systems has consistently shown that the amino tautomer is overwhelmingly favored. oup.comifpan.edu.pl Computational studies, such as those performed using Density Functional Theory (DFT), provide quantitative insight into this preference. For instance, calculations on 2-amino-4-methylpyridine, a close analogue, demonstrate a significant energy difference between the tautomers. nih.govnih.gov The canonical amino form is substantially more stable than the corresponding imino tautomer, indicating that the equilibrium heavily favors the amino structure. nih.gov This stability is attributed to the preservation of the aromaticity of the heterocyclic ring in the amino form.

Based on this strong body of evidence from analogous compounds, it is predicted that this compound exists almost exclusively in the amino tautomeric form (A) under standard conditions.

Table 1: Calculated Relative Energies for Tautomers of the Analogous Compound 2-Amino-4-methylpyridine Data derived from DFT/B3LYP/6-311++G(d,p) calculations. nih.gov

TautomerStructureRelative Energy (kcal/mol)
Amino (Canonical)2-amino-4-methylpyridine0.00
Imino (trans)2(1H)-pyridinimine, 4-methyl-+13.60
Imino (cis)2(1H)-pyridinimine, 4-methyl-+16.36

Conformational Analysis of the Propane-1,3-diamine Linker

The flexibility of the this compound molecule originates from the rotation around the C-C and C-N bonds of the propane-1,3-diamine backbone. The conformational landscape of the parent propane-1,3-diamine has been thoroughly investigated using vibrational spectroscopy and DFT calculations, revealing a complex equilibrium of multiple conformers. uc.ptstfc.ac.ukresearchgate.net

The notation for these conformers describes the dihedral angles of the N-C-C-C and C-C-C-N backbone, where 'T' represents a trans (anti, ~180°) conformation and 'G' represents a gauche (~±60°) conformation. In the isolated, gaseous state, the most stable conformers of propane-1,3-diamine are those that allow for the formation of an intramolecular hydrogen bond between the two amino groups, such as the GGG'G and TG'GG' forms. stfc.ac.uk

For this compound, several factors influence the conformational preferences:

Steric Hindrance: The bulky quinolinyl group attached to one of the nitrogen atoms will introduce significant steric hindrance, likely disfavoring conformations where the quinoline ring is brought into close proximity with the rest of the diamine chain.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the secondary amine (NH-quinolinyl) and the primary terminal amine (-NH2) remains a key stabilizing factor. Conformations that allow for this interaction are expected to be significantly populated, especially in non-polar environments.

Solvent Effects: In polar, protic solvents like water, intermolecular hydrogen bonding with the solvent molecules would compete with and disrupt intramolecular hydrogen bonds. uc.pt In such environments, more extended, linear conformations like TTTT or TGTT may become more stable. uc.ptresearchgate.net

Considering these factors, the molecule is expected to exist as a dynamic equilibrium of several low-energy conformers. The folded, hydrogen-bonded structures are likely to be dominant in the gas phase or in non-polar solvents, while more extended, solvated structures will be favored in aqueous solutions.

Table 2: Principal Backbone Conformers of the Propane-1,3-diamine Moiety and Predicted Influence of the Quinolinyl Group Based on theoretical studies of propane-1,3-diamine. uc.ptstfc.ac.uk

Conformer TypeDescriptionPredicted Stability for this compound
Folded (e.g., GGG'G)Allows for intramolecular N-H···N hydrogen bonding.Likely to be highly stable in non-polar environments, though potentially altered by steric interactions with the quinolinyl group.
Extended (e.g., TTTT)Linear, fully extended backbone. Minimizes steric interactions.Favored in polar, protic solvents due to strong intermolecular solvation. Less stable in the gas phase.
Intermediate (e.g., TGTT, TTTG)Partially folded structures.Part of the conformational equilibrium, with stability dependent on the balance between steric effects and solvation.

Computational and Theoretical Investigations of N Quinolin 2 Yl Propane 1,3 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For N-(quinolin-2-yl)propane-1,3-diamine, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can be utilized to determine its ground-state properties. nih.gov These calculations typically begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms.

From the optimized geometry, a variety of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.govarabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the aromatic system. nih.gov

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions, such as hyperconjugation. arabjchem.org Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. arabjchem.org

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and based on typical values for structurally similar quinoline derivatives found in the literature.

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is a common method for studying excited states and predicting electronic absorption spectra (UV-Vis). bohrium.com By calculating the energies of vertical excitations from the ground state to various excited states, the absorption maxima (λmax) can be predicted. bohrium.com For this compound, TD-DFT calculations would likely predict intense π-π* transitions characteristic of the quinoline ring system. nih.gov

More rigorous ab initio methods, such as the Equation-of-Motion Coupled-Cluster (EOM-CC) or Complete Active Space Self-Consistent Field (CASSCF) methods, can provide more accurate descriptions of excited states, especially in cases where TD-DFT may be less reliable. These methods are computationally more demanding but can offer a deeper understanding of the photophysical properties of the molecule.

Molecular Dynamics Simulations for Conformational Sampling

The propane-1,3-diamine linker in this compound introduces significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

By performing an MD simulation in a solvent box (e.g., water), the accessible conformations of the molecule in a realistic environment can be sampled. Analysis of the MD trajectory can reveal the most populated conformations, the dynamics of conformational changes, and the role of intramolecular hydrogen bonding in stabilizing certain geometries. This information is crucial for understanding how the molecule might interact with a biological receptor or another molecule. For N-substituted 1,3-diamines, the conformational preferences can be influenced by the nature of the substituent and the surrounding medium. researchgate.netacs.org

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry can be used to elucidate the mechanisms of chemical reactions. For this compound, several types of reactions could be investigated. The diamine moiety can act as a bidentate ligand, forming coordination complexes with metal ions. DFT calculations can be used to study the structure and stability of these complexes and to investigate the mechanism of their formation.

The amine groups can also participate in nucleophilic substitution or addition reactions. acs.org Theoretical methods can be employed to calculate the activation energies and reaction pathways for such transformations. For example, the reaction of the terminal amine group with an electrophile could be modeled to understand the regioselectivity and stereoselectivity of the reaction.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. nih.govrsc.org For this compound, the 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. nih.gov The calculated chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the structure of the molecule. mdpi.com

As mentioned in section 4.1.2, TD-DFT can be used to predict the UV-Vis absorption spectrum. bohrium.com This can be particularly useful for understanding the electronic transitions responsible for the observed absorption bands. Vibrational frequencies corresponding to IR and Raman spectra can also be computed to aid in the assignment of experimental vibrational modes. nih.gov

Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for the Quinoline Ring of this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2158.5
C3121.0
C4136.2
C4a127.8
C5129.5
C6127.6
C7129.0
C8127.9
C8a148.3

Note: This data is hypothetical and estimated based on known substituent effects on the quinoline ring system.

Ligand-Receptor Interaction Modeling (Computational Docking)

Given that many quinoline derivatives exhibit biological activity, computational docking could be employed to investigate the potential of this compound to interact with biological targets such as enzymes or DNA. researchgate.netnih.govnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. thesciencein.org

A typical docking study would involve preparing the 3D structure of the ligand and the receptor, and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results of a docking study can provide insights into the binding mode of the ligand and the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, the quinoline ring is known to participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. nih.gov The diamine chain could form hydrogen bonds with polar residues. nih.gov

Coordination Chemistry of N Quinolin 2 Yl Propane 1,3 Diamine

Chelation Modes and Ligand Denticity

The denticity of N-(quinolin-2-yl)propane-1,3-diamine—the number of donor atoms that can bind to a central metal ion—is adaptable, allowing it to function as a monodentate, bidentate, or tridentate ligand. This flexibility is a key aspect of its coordination chemistry.

Monodentate, Bidentate, and Tridentate Coordination

While direct crystallographic evidence for all three modes with this compound is not extensively documented in publicly available literature, its coordination behavior can be inferred from related structures. In its monodentate form, the ligand would likely coordinate through the most basic nitrogen atom.

More commonly, the ligand is expected to act in a bidentate fashion, utilizing two of its three nitrogen donor atoms. This can occur in two principal ways: through the two nitrogen atoms of the propane-1,3-diamine moiety to form a six-membered chelate ring, or through the quinoline (B57606) nitrogen and the adjacent secondary amine nitrogen, which would also result in a stable chelate ring.

The most stable and common coordination mode for this ligand is predicted to be tridentate . In this arrangement, all three nitrogen atoms—the quinoline nitrogen and the two nitrogens of the diamine chain—coordinate to a single metal center. This forms two fused chelate rings, a five-membered and a six-membered ring, a conformation that imparts significant thermodynamic stability to the resulting metal complex. Research on the closely related imine ligand, N,N-dimethyl-3-((quinolin-2-ylmethylene)amino)propan-1-amine, has shown its ability to coordinate to palladium in a tridentate N,N',N'' fashion, supporting the likelihood of similar behavior for the parent amine.

Role of Nitrogen Atoms in Metal Binding

The three nitrogen atoms of this compound exhibit distinct electronic and steric properties that influence their role in metal binding.

Quinoline Nitrogen: This nitrogen is part of a rigid aromatic system. Its lone pair of electrons is in an sp²-hybridized orbital, making it a good σ-donor. The planarity of the quinoline ring can impose steric constraints on the geometry of the resulting complex.

Secondary Amine Nitrogen: This nitrogen atom is directly attached to the quinoline ring and is part of the flexible propanediamine backbone. It is sp³-hybridized and is generally a stronger base and better donor than the quinoline nitrogen.

Primary Amine Nitrogen: Located at the terminus of the flexible propane-1,3-diamine chain, this sp³-hybridized nitrogen is the most basic and sterically accessible of the three, making it a primary point of coordination.

The interplay of these three donor sites allows the ligand to adopt a facial (fac) or meridional (mer) coordination geometry when acting as a tridentate ligand, depending on the preferred coordination geometry of the metal ion and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to favor the formation of complexes with specific ligand-to-metal ratios and coordination geometries.

Transition Metal Complexes (e.g., Cu, Zn, Ni, Co, Pt, Pd)

Complexes of this compound with a range of transition metals are anticipated.

Copper(II): Given the prevalence of copper complexes with related quinoline-based ligands, it is expected that this compound would form stable complexes with copper(II). These complexes are likely to exhibit square planar or distorted octahedral geometries.

Zinc(II): As a d¹⁰ metal ion, zinc(II) complexes are diamagnetic and colorless. The coordination geometry is typically tetrahedral or octahedral, and complexes with this ligand would be valuable for comparative spectroscopic studies.

Nickel(II): Nickel(II) complexes with this ligand could be either paramagnetic (octahedral or tetrahedral) or diamagnetic (square planar), depending on the ligand field strength and coordination environment.

Cobalt(II)/(III): Cobalt is known to form stable complexes with N-donor ligands. Depending on the oxidation state, these complexes could be paramagnetic (Co(II)) or diamagnetic (Co(III)) and typically adopt octahedral geometries.

Platinum(II) and Palladium(II): These d⁸ metal ions have a strong preference for square planar coordination. The synthesis of platinum(II) and palladium(II) complexes with related N-benzyl-1,3-propanediamine ligands has been reported, suggesting that similar complexes with this compound are readily accessible.

The general synthetic approach for these complexes involves the direct reaction of the ligand with the corresponding metal chloride, nitrate, or perchlorate salt in a solvent such as ethanol or methanol, often with gentle heating.

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements is a less explored area. Lanthanide and actinide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. However, their large ionic radii and high coordination numbers (often 8, 9, or higher) can accommodate multidentate N-donor ligands. While specific complexes of this compound with lanthanides and actinides have not been prominently reported, the fundamental principles of f-element coordination suggest that such complexation is possible, likely in conjunction with other co-ligands to satisfy the coordination sphere of the metal ion.

Spectroscopic and Magnetic Properties of Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic and magnetic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C-N bonds of the diamine and quinoline moieties upon complexation provide direct evidence of metal-nitrogen bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge-transfer bands. For paramagnetic transition metal complexes, the positions and intensities of these bands can be used to determine the coordination geometry and ligand field parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II), Pd(II), Co(III)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution. Shifts in the chemical shifts of the ligand's protons and carbons upon coordination provide insights into the binding mode.

Magnetic Susceptibility: For complexes with unpaired electrons (e.g., Cu(II), Ni(II), Co(II)), magnetic susceptibility measurements are crucial for determining the number of unpaired electrons and, by extension, the spin state and geometry of the metal center.

The following table summarizes the expected magnetic properties for some transition metal complexes of this compound in an octahedral geometry.

Metal Iond-electron configurationHigh Spin (unpaired e⁻)Low Spin (unpaired e⁻)Expected Magnetic Moment (μ_eff, B.M.) - High SpinExpected Magnetic Moment (μ_eff, B.M.) - Low Spin
Co(II)d⁷31~4.3 - 5.2~1.8 - 2.5
Ni(II)d⁸2-~2.9 - 3.4-
Cu(II)d⁹1-~1.7 - 2.2-

Stability and Thermodynamics of Metal-N-(quinolin-2-yl)propane-1,3-diamine Complexes

The stability of metal complexes with this compound in solution is a critical aspect of its coordination chemistry. The formation of these complexes is a result of the interaction between a metal ion and the ligand, and the strength of this interaction is quantified by the stability constant.

Potentiometric and Spectrophotometric Studies

Potentiometric titrations and spectrophotometric methods are instrumental in determining the stability constants of metal complexes in solution. To date, detailed studies providing specific stability constants for metal complexes of this compound are not available in the public domain. General principles of coordination chemistry suggest that this ligand would form stable complexes with various transition metal ions. The presence of both a quinoline nitrogen and two amine nitrogens allows for chelation, which enhances complex stability.

Interactive Data Table: Stability Constants of Metal Complexes

No published data is currently available for the stability constants of metal complexes with this compound.

Metal IonLog K1Log K2Log β2MethodConditions (Temperature, Ionic Strength)
Data Not Available-----

Factors Influencing Complex Stability

Several factors govern the stability of metal complexes formed with this compound. These include:

Nature of the Metal Ion: The stability of the complexes is expected to follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This order is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

Chelate Effect: As a potentially tridentate ligand, this compound can form stable five- and six-membered chelate rings with a metal ion. The formation of multiple chelate rings significantly increases the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.

Ligand Basicity: The basicity of the nitrogen donor atoms influences the strength of the metal-ligand bond. The propane-1,3-diamine moiety provides two basic aliphatic amine groups, while the quinoline nitrogen is a less basic aromatic donor.

Steric Hindrance: The geometry of the ligand and the size of the metal ion can introduce steric strain, which may affect the stability of the complex. The propane (B168953) bridge offers flexibility, which can help in accommodating the preferred coordination geometry of different metal ions.

Structural Features of this compound Metal Complexes via X-ray Crystallography

Currently, there are no publicly accessible crystallographic reports for metal complexes of this compound. Therefore, specific structural parameters cannot be tabulated. Based on the nature of the ligand, it is anticipated that it would coordinate to metal ions in a tridentate fashion, utilizing the two amine nitrogen atoms and the quinoline nitrogen atom. The resulting coordination geometry would depend on the specific metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions. For example, with octahedral metal ions, the ligand could occupy three facial or meridional sites.

Interactive Data Table: Selected Crystallographic Data for Metal Complexes

No crystallographic data is currently available for metal complexes of this compound.

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
Data Not Available----

Catalytic Applications of N Quinolin 2 Yl Propane 1,3 Diamine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, often relies on precisely designed ligands to control the activity and selectivity of a metal catalyst. Diamines and quinoline (B57606) derivatives are well-established ligand classes in this context.

Asymmetric Catalysis with Chiral N-(quinolin-2-yl)propane-1,3-diamine Derivatives

Chiral diamines are fundamental ligands in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. By introducing chirality into the this compound backbone, for instance, at the carbon atoms of the propane (B168953) chain or through a stereogenic center on a substituent, it could theoretically be employed in various asymmetric reactions.

These hypothetical chiral derivatives could be applied in:

Asymmetric Hydrogenation: Ruthenium or rhodium complexes of chiral diamines are known to be effective catalysts for the asymmetric hydrogenation of ketones, imines, and olefins.

Asymmetric Transfer Hydrogenation: Similar metal complexes can catalyze the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to a substrate, yielding chiral alcohols or amines.

Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is a prominent example where chiral ligands, including diamines, are crucial for achieving high enantioselectivity.

However, no published studies were found that specifically utilize chiral derivatives of this compound for these or other asymmetric transformations.

Oxidation and Reduction Reactions

Metal complexes are pivotal in mediating a wide array of oxidation and reduction reactions. The nitrogen atoms of the diamine and the quinoline moiety in this compound could coordinate with transition metals like copper, manganese, or iron to form catalysts for such processes.

Potential, though unconfirmed, applications include:

Oxidation of Alcohols: Metal complexes can catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Epoxidation of Alkenes: Catalysts bearing this ligand might facilitate the transfer of an oxygen atom to a double bond to form epoxides.

Reduction of Carbonyls and Nitro Groups: The ligand could support metal hydrides or participate in transfer hydrogenation for the reduction of various functional groups.

Despite the plausibility of these applications, the scientific literature does not currently contain examples of this compound or its metal complexes being used as catalysts for oxidation or reduction reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalysts is heavily dependent on the supporting ligands. The N,N-bidentate nature of this compound makes it a candidate ligand for stabilizing the palladium catalyst in various cross-coupling reactions.

Heck Reaction: This reaction couples an unsaturated halide with an alkene. While various phosphine and N-heterocyclic carbene (NHC) ligands are commonly used, nitrogen-based ligands have also been employed.

Suzuki Coupling: This involves the reaction of an organoboron compound with an organohalide. The electronic and steric properties of the ligand are critical for the efficiency of the catalytic cycle.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

A thorough search of the chemical literature did not yield any specific examples of this compound being used as a ligand in Heck, Suzuki, Sonogashira, or other named cross-coupling reactions. Research in this area has predominantly focused on other classes of ligands.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and reuse. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

Immobilization Strategies for this compound Ligands

Theoretically, this compound could be immobilized on various solid supports to create a heterogeneous catalyst. Potential strategies include:

Covalent Attachment: The diamine moiety could be functionalized to react with the surface of materials like silica, alumina, or polymers. For example, one of the amine groups could be used to form a covalent bond with a functionalized support.

Adsorption: The ligand or its metal complex could be physically adsorbed onto the surface of a support material through non-covalent interactions.

Encapsulation: The catalytic complex could be entrapped within the pores of a porous material such as a metal-organic framework (MOF) or a zeolite.

There are no published reports detailing the successful immobilization of this compound or its metal complexes for the purpose of heterogeneous catalysis.

Applications in Flow Chemistry

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages, including improved safety, scalability, and process control. Heterogenized catalysts are particularly well-suited for use in flow reactors, as they can be packed into a column through which the reactant stream flows.

If an immobilized catalyst based on this compound were to be developed, it could potentially be integrated into a flow chemistry setup for various continuous production processes. This would allow for efficient catalysis and straightforward product isolation. However, given the lack of an immobilized version of this catalyst, there are consequently no documented applications of it in flow chemistry.

Mechanistic Investigations of Catalytic Cycles

A thorough understanding of a catalyst's mode of action is paramount for its optimization and broader application. Mechanistic investigations of the catalytic cycles involving metal complexes of this compound would likely involve a combination of experimental and computational techniques to elucidate the step-by-step pathway of a chemical transformation.

Key aspects of such an investigation would include:

Identification of the Active Catalytic Species: The first step is to determine the true nature of the active catalyst. This involves ascertaining whether the initially introduced metal complex is the active species or if it undergoes transformation under reaction conditions to form a different catalytic entity.

Elucidation of Elementary Steps: A catalytic cycle is composed of a series of elementary steps. For a hypothetical reaction catalyzed by a complex of this compound, these steps could include:

Ligand Coordination and Dissociation: The binding of reactants to the metal center and the departure of products are fundamental steps. The flexible propane-1,3-diamine chain and the quinoline nitrogen of the ligand would play a crucial role in modulating the coordination environment of the metal.

Oxidative Addition and Reductive Elimination: In many cross-coupling reactions, the catalytic cycle involves changes in the oxidation state of the metal center through oxidative addition of substrates and reductive elimination of the final product.

Insertion and Elimination Reactions: In polymerization or hydroformylation reactions, the insertion of unsaturated substrates into metal-ligand bonds and subsequent elimination steps are key.

Transmetalation: In reactions involving organometallic reagents, the transfer of an organic group from one metal to another (the catalyst) is a critical step.

Spectroscopic and Kinetic Studies: Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry would be employed to detect and characterize reaction intermediates. Kinetic studies, including reaction rate dependencies on substrate and catalyst concentrations, would provide insights into the rate-determining step of the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool to model the potential energy surface of the catalytic cycle. These calculations can provide valuable information on the structures and energies of intermediates and transition states, helping to corroborate or predict mechanistic pathways.

Catalyst Performance Metrics: Turnover Number (TON) and Turnover Frequency (TOF)

To quantify the efficiency and longevity of a catalyst, two key metrics are employed: the Turnover Number (TON) and the Turnover Frequency (TOF). These metrics are essential for comparing the performance of different catalysts and for assessing their potential for industrial applications.

Turnover Number (TON): The TON represents the total number of substrate molecules that one molecule of the catalyst can convert into product before it becomes deactivated. It is a dimensionless quantity calculated as:

TON = (moles of product) / (moles of catalyst)

A high TON indicates a robust and stable catalyst that can facilitate a large number of catalytic cycles before its activity ceases.

Turnover Frequency (TOF): The TOF is a measure of the catalyst's activity or efficiency per unit time. It is defined as the number of turnovers per unit time and is typically expressed in units of s⁻¹ or h⁻¹. The TOF is calculated as:

TOF = TON / time

A high TOF signifies a highly active catalyst that can rapidly convert substrates into products.

For a hypothetical catalytic system utilizing a metal complex of this compound, researchers would systematically vary reaction parameters such as temperature, pressure, substrate-to-catalyst ratio, and solvent to determine the optimal conditions for maximizing both TON and TOF.

The following interactive data table illustrates how performance metrics for a hypothetical catalytic reaction could be presented.

CatalystReactionSubstrate/Catalyst RatioTemperature (°C)Time (h)Conversion (%)TONTOF (h⁻¹)
[M(this compound)]Suzuki Coupling100080495950237.5
[M(this compound)]Heck Reaction500100288440220
[M(this compound)]Hydrogenation2000606991980330

Note: The data in this table is purely illustrative and does not represent experimental results.

Investigations into the Biological Activity and Mechanistic Insights of N Quinolin 2 Yl Propane 1,3 Diamine in Vitro Studies

In Vitro Screening for Bioactivity Profiles

Antimicrobial Properties (e.g., antibacterial, antifungal)

No published studies were identified that specifically investigate the antibacterial or antifungal properties of N-(quinolin-2-yl)propane-1,3-diamine. While many quinoline (B57606) analogs exhibit antimicrobial effects, the activity of this specific compound remains undetermined.

Antiparasitic Activity (e.g., antimalarial, antitrypanosomal)

There is no available research on the in vitro antiparasitic activity of this compound. Studies on related quinoline-containing compounds have shown promise in this area, but these findings cannot be extrapolated to the subject compound without direct experimental evidence.

Cytostatic and Cytotoxic Effects on Cell Lines (In Vitro)

No data from in vitro studies on the cytostatic or cytotoxic effects of this compound on any cell lines have been published.

Molecular Mechanisms of Action (In Vitro)

Enzyme Inhibition Studies

There are no publicly available studies that have investigated the potential of this compound to inhibit any specific enzymes.

DNA/RNA Binding Interactions

The interaction of quinoline-based compounds with nucleic acids is a well-established area of study, with many derivatives exhibiting the ability to bind to DNA and RNA, thereby modulating their biological functions. nih.govarrakistx.com For quinoline derivatives, these interactions can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. nih.govmdpi.com The planar aromatic structure of the quinoline ring is particularly suited for intercalative binding, a mechanism proposed for some antineoplastic drugs. nih.gov

While specific studies detailing the DNA or RNA binding profile of this compound are not extensively available, the structural motifs present in the molecule—a planar quinoline ring system and a flexible polyamine chain—suggest a potential for such interactions. The protonated amine groups of the propane-1,3-diamine side chain could facilitate electrostatic interactions with the negatively charged phosphate groups of DNA and RNA. nih.gov It is hypothesized that such binding could lead to the stabilization of the DNA helix against thermal denaturation. nih.gov

In broader studies of diquinolines, the nature of the linker between the quinoline moieties has been shown to influence the mode of binding, with some promoting bifunctional intercalation. nih.gov Although this compound is a mono-quinoline compound, the principles of linker flexibility and its role in orienting the molecule for optimal interaction with nucleic acid grooves or for intercalation are relevant.

Protein-Ligand Interaction Studies

The biological effects of quinoline derivatives are often mediated through their interaction with specific protein targets. For instance, various quinoline-based compounds have been investigated as inhibitors of enzymes such as topoisomerases and kinases, which are crucial in cancer progression. nih.gov

Direct protein-ligand interaction studies for this compound are not prominently documented in the available scientific literature. However, research on structurally related 2-aminoquinoline (B145021) derivatives provides some insights into potential protein targets. For example, some 2-(aryl or heteroaryl)quinolin-4-amines have demonstrated anti-HIV-1 activity, suggesting interaction with viral proteins. researchgate.net Furthermore, studies on other quinoline derivatives have explored their binding to carrier proteins like human serum albumin, which can influence their bioavailability and distribution. mdpi.com The specific protein interaction profile of this compound remains an area for future investigation.

Cellular Uptake and Localization (In Vitro)

The ability of a compound to penetrate cell membranes and accumulate at its site of action is fundamental to its biological activity. For quinoline-based drugs, cellular uptake can be influenced by factors such as lipophilicity and the presence of charged groups. nih.gov The propane-1,3-diamine side chain of this compound, being a polyamine, may influence its transport across cellular membranes. Polyamines are known to utilize specific transport systems to enter cells. ekb.eg

Specific in vitro studies on the cellular uptake and subcellular localization of this compound are limited. However, research on the cellular uptake of quinolinic acid has shown involvement of excitatory amino acid transporters (EAATs). nih.gov While structurally different, this highlights that specific transporters can be involved in the cellular entry of quinoline-containing molecules. The cationic nature of the protonated diamine chain at physiological pH could also play a role in its interaction with the negatively charged cell membrane, potentially influencing its uptake.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. These studies involve systematically modifying the chemical structure of a molecule to understand how these changes affect its efficacy and interaction with biological targets. nih.gov

Impact of this compound Modifications on Efficacy (In Vitro)

While comprehensive SAR studies specifically centered on this compound are not widely published, valuable insights can be gleaned from studies on related quinoline derivatives. For instance, in the context of antimalarial 4-aminoquinolines, the length of the alkyl spacer connecting the quinoline core to another pharmacophore has been shown to be critical for activity. An increase in the spacer length up to four methylene (B1212753) groups led to an increase in anti-plasmodial activity, with further lengthening resulting in a decrease. nih.gov

In a series of 2-substituted quinoline derivatives, modifications at the 2-position have been shown to significantly impact their anticancer activity. nih.gov For this compound, potential modifications could include:

Substitution on the quinoline ring: Introducing various substituents at different positions of the quinoline ring could modulate its electronic properties and steric profile, thereby affecting its binding to biological targets.

Modification of the diamine chain: Altering the length of the alkyl chain (e.g., from propane (B168953) to butane (B89635) or ethane) or introducing substituents on the nitrogen atoms could influence the compound's flexibility, basicity, and interaction with targets.

Replacement of the propane-1,3-diamine moiety: Substituting the diamine with other polyamines or different functional groups could lead to new biological activities.

The following table summarizes hypothetical modifications and their potential impact based on general SAR principles for quinoline derivatives.

Modification SiteType of ModificationPotential Impact on In Vitro Efficacy
Quinoline RingIntroduction of electron-withdrawing groupsMay enhance interactions with electron-rich biological targets.
Quinoline RingIntroduction of bulky substituentsCould provide steric hindrance or favorable van der Waals interactions.
Propane-1,3-diamine ChainVariation in chain lengthMay optimize the distance for bidentate binding to a target.
Propane-1,3-diamine ChainN-alkylationCould alter basicity and lipophilicity, affecting cellular uptake.

Identification of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinoline-based compounds, the key pharmacophoric features often include the aromatic quinoline ring system, a hydrogen bond donor/acceptor, and a basic nitrogen atom. nih.govmdpi.com

For this compound, the pharmacophore can be conceptualized as comprising:

The quinoline ring: Acts as a hydrophobic and aromatic feature, potentially involved in π-π stacking or hydrophobic interactions.

The nitrogen atom of the quinoline ring: Can act as a hydrogen bond acceptor.

The two nitrogen atoms of the propane-1,3-diamine chain: These are basic centers that can be protonated at physiological pH, acting as hydrogen bond donors and participating in electrostatic interactions.

The flexible propane linker: Provides the appropriate spatial arrangement for the quinoline ring and the terminal amino group to interact with their respective binding sites on a biological target.

The relative positioning of these features is critical for biological activity. The distance and orientation between the quinoline ring and the terminal amino group, dictated by the propane linker, are likely key determinants of its interaction with specific biological targets.

Derivatization and Medicinal Chemistry Strategies for N Quinolin 2 Yl Propane 1,3 Diamine Analogues

Synthesis of Substituted N-(quinolin-2-yl)propane-1,3-diamine Derivatives

The synthesis of derivatives of this compound allows for a systematic exploration of the structure-activity relationship (SAR). Modifications can be introduced at various positions of the molecule to probe interactions with biological targets.

The quinoline (B57606) ring is a key pharmacophore in many biologically active compounds and offers multiple sites for modification. researchgate.net Various synthetic methods can be employed to introduce a wide range of substituents onto the quinoline nucleus, thereby modulating the electronic, steric, and lipophilic properties of the molecule.

Common strategies for quinoline ring modification include electrophilic and nucleophilic aromatic substitution reactions. For instance, nitration, halogenation, and sulfonation can introduce functional groups at specific positions, which can then be further elaborated. nih.gov Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and amino groups. nih.gov

The Friedländer annulation is a classical and versatile method for constructing the quinoline ring itself from an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. mdpi.com By using substituted starting materials, a diverse library of quinoline cores can be generated for subsequent attachment to the propane-1,3-diamine side chain.

Table 1: Examples of Synthetic Methods for Quinoline Ring Modification

Reaction Type Reagents and Conditions Type of Substituent Introduced
Friedländer Synthesis 2-aminoaryl ketones/aldehydes, α-methylene carbonyl compounds, acid or base catalyst Various substituents on the benzene and pyridine rings of quinoline
C-H Activation Palladium or rhodium catalysts, directing groups Aryl, alkyl, and other functional groups at specific C-H bonds
Nucleophilic Aromatic Substitution Halogenated quinolines, nucleophiles (e.g., amines, alkoxides) Amino, alkoxy, and other nucleophilic groups
Suzuki Coupling Bromo- or iodoquinolines, boronic acids, palladium catalyst, base Aryl and heteroaryl groups
Buchwald-Hartwig Amination Halogenated quinolines, amines, palladium catalyst, base Primary and secondary amino groups

The propane-1,3-diamine linker provides flexibility and hydrogen bonding capabilities, which are often crucial for target engagement. Derivatization of the amino groups can significantly impact the compound's polarity, basicity, and ability to form intermolecular interactions.

N-alkylation and N-acylation are straightforward methods for modifying the terminal amino group. Reductive amination of an aldehyde or ketone with the primary amine can introduce a variety of alkyl substituents. Acylation with acyl chlorides or anhydrides can yield amides, sulfonamides, and ureas, which can alter the hydrogen bonding capacity and introduce new interaction sites. nih.gov

Furthermore, the diamine moiety can be incorporated into larger cyclic structures, such as piperazines or other heterocycles, to constrain its conformation and explore new chemical space. nih.gov

Table 2: Derivatization Strategies for the Propane-1,3-diamine Moiety

Reaction Type Reagents Functional Group Introduced
N-Alkylation Alkyl halides, base Secondary or tertiary amine
Reductive Amination Aldehydes or ketones, reducing agent (e.g., NaBH(OAc)₃) Substituted alkyl groups
N-Acylation Acyl chlorides, anhydrides, or carboxylic acids with coupling agents Amides, sulfonamides, ureas
Cyclization Dicarbonyl compounds or their equivalents Heterocyclic rings (e.g., imidazolidines)

The introduction of stereocenters into a drug molecule can have a profound effect on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. For this compound, chiral centers can be introduced into the propane-1,3-diamine backbone.

This can be achieved through the use of chiral building blocks during the synthesis, for example, by starting with an enantiomerically pure diamine. Alternatively, a racemic mixture of the final compound can be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent. researchgate.net Asymmetric synthesis, employing chiral catalysts or auxiliaries, can also be used to selectively produce one enantiomer.

Lead Optimization Strategies

Once a lead compound with promising activity is identified, lead optimization strategies are employed to fine-tune its properties. These strategies aim to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Bioisosterism is a strategy in medicinal chemistry where a functional group or a substituent in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the biological activity or pharmacokinetic profile. nih.gov This approach can be applied to various parts of the this compound scaffold.

For example, the quinoline ring could be replaced by other bicyclic heteroaromatic systems such as quinazoline, quinoxaline, or benzimidazole to explore the impact of nitrogen atom placement and hydrogen bonding patterns. scirp.org The propane-1,3-diamine linker could be replaced with bioisosteres that alter flexibility and polarity, such as a piperidine or a constrained cyclic diamine.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original Moiety Potential Bioisostere(s) Rationale for Replacement
Quinoline Naphthyridine, Quinazoline, Quinoxaline, Benzothiazole Modulate electronics, hydrogen bonding capacity, and metabolic stability
Propane-1,3-diamine Piperazine, Homopiperazine, Constrained cyclic diamines Alter conformational flexibility, basicity, and lipophilicity
Phenyl (if substituted on quinoline) Thiophene, Pyridine, Bicyclo[1.1.1]pentane Modify aromaticity, polarity, and metabolic susceptibility

Scaffold hopping is a more drastic lead optimization strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. bhsai.org This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

For this compound, a scaffold hopping approach could involve replacing the quinoline-diamine core with completely different chemical architectures that maintain a similar spatial arrangement of key interaction points. nih.gov Computational methods, such as virtual screening of compound libraries, are often employed to identify new scaffolds that can mimic the pharmacophore of the original lead compound. dundee.ac.uk This strategy has been successfully applied to quinoline-containing compounds to discover new classes of inhibitors for various biological targets. nih.govnih.gov

Prodrug Design Based on this compound Scaffolds

Prodrug design for this compound analogues focuses on temporarily modifying the molecule to improve its pharmacokinetic and pharmacodynamic properties. The primary sites for modification on this scaffold are the amine functional groups of the propane-1,3-diamine chain. General strategies for amine-containing drugs often involve derivatization to enhance properties such as solubility, permeability, and targeted delivery. researchgate.netresearchgate.net

One common approach is the formation of biodegradable esters or carbamates. For instance, amino acid prodrugs can be synthesized by linking an amino acid to one of the amine groups. This strategy can leverage endogenous nutrient transporters, which are often overexpressed in certain tissues, to achieve targeted drug delivery. mdpi.com The success of this approach has been demonstrated with various therapeutic agents, where amino acid conjugation improved intestinal transport via oligopeptide transporters. mdpi.com

Another strategy involves pH-sensitive release mechanisms. Aminoalkoxycarbonyloxymethyl (AOCOM) ethers have been successfully used as prodrugs for antimalarial 4(1H)-quinolones to improve bioavailability. nih.gov This approach incorporates an ionizable amino group into the promoiety, which allows for a pH-triggered intramolecular cyclization reaction to release the parent drug. nih.gov Given the quinoline core of this compound, a similar pH-dependent release could be engineered.

For targeted delivery, particularly to the liver where many quinoline-based drugs are metabolized, polymeric prodrugs offer a viable strategy. As demonstrated with the 8-aminoquinolines primaquine and tafenoquine, these drugs can be attached to polymers containing hepatocyte-targeting moieties like N-acetylgalactosamine (GalNAc). nih.gov This approach can increase the therapeutic window by maximizing liver exposure while minimizing systemic toxicity. nih.gov

Redox-sensitive prodrugs represent another avenue. A spermine prodrug was developed using a quinone "trigger" that releases the active polyamine upon intracellular reduction. nih.gov This design takes advantage of the cell's natural reduction potential and can be particularly effective in targeting cells with active polyamine transport systems. nih.gov Given the polyamine-like structure of the propane-1,3-diamine chain, a similar redox-sensitive release mechanism could be applied to this compound analogues.

Table 1: Potential Prodrug Strategies for this compound

Prodrug StrategyPromoietiesPotential Advantages
Amino Acid ConjugatesValine, Glycine, etc.Enhanced transport via nutrient transporters, potential for targeted delivery. mdpi.com
pH-Sensitive ReleaseAmino AOCOM ethersImproved bioavailability, pH-controlled drug release. nih.gov
Polymeric ProdrugsGalNAc-containing polymersTargeted liver delivery, reduced systemic toxicity. nih.gov
Redox-Sensitive ReleaseQuinone-based triggersIntracellular drug release, targeted delivery to cells with high reduction potential. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of Analogues

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, diverse libraries of this compound analogues. These libraries are essential for structure-activity relationship (SAR) studies and the identification of lead compounds with optimized properties. The synthesis of such libraries can be approached through both solid-phase and solution-phase methodologies. wikipedia.org

The core scaffold of this compound offers several points for diversification. These include substitution on the quinoline ring, modification of the propane-1,3-diamine linker, and derivatization of the terminal amino group. High-throughput synthesis can be employed to systematically explore the chemical space around this scaffold.

For the quinoline portion, numerous synthetic methods have been developed that are amenable to combinatorial approaches. These include classic reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which can be adapted for high-throughput formats using modern techniques such as microwave irradiation. mdpi.com For example, a library of quinoline analogues could be generated by reacting a variety of substituted 2-aminobenzaldehydes with different carbonyl compounds in a parallel fashion.

The diamine linker can also be a source of diversity. Libraries of chiral diamine derivatives can be synthesized using stereoselective methods, such as copper-catalyzed reductive coupling of imines and allenamides or sequential palladium and rhodium catalysis. acs.orgnih.gov These methods allow for the creation of complex polyamine structures with high stereocontrol. nih.gov

Solid-phase synthesis is particularly well-suited for the creation of large combinatorial libraries. wikipedia.org In this approach, the this compound scaffold could be anchored to a solid support, allowing for the sequential addition of various building blocks and simplifying the purification process. For example, a library of N-acylated or N-alkylated derivatives could be readily produced by treating the resin-bound scaffold with a diverse set of acylating or alkylating agents.

Table 2: Building Blocks for Combinatorial Synthesis of this compound Analogues

Scaffold PositionType of ModificationExample Building Blocks
Quinoline RingSubstitutionSubstituted anilines, α,β-unsaturated carbonyls, substituted 2-aminobenzaldehydes. mdpi.com
Propane-1,3-diamineLinker ModificationChiral imines, allenamides, hydroxylamine-based sulfamate esters. acs.orgnih.govacs.org
Terminal AmineDerivatizationAcyl chlorides, sulfonyl chlorides, aldehydes (for reductive amination), isocyanates.

The combination of these combinatorial strategies with high-throughput screening methods enables the efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates. The use of mixture-based synthetic combinatorial libraries, followed by deconvolution strategies, can further enhance the rate of discovery by allowing millions of compounds to be assessed in a much smaller number of samples. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of N-(quinolin-2-yl)propane-1,3-diamine in Material Science Applications

The unique structural attributes of this compound suggest significant potential in the realm of material science, particularly in corrosion inhibition and the development of novel polymers.

Corrosion Inhibition: Quinoline (B57606) and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, such as mild steel, in acidic environments. kfupm.edu.sabiointerfaceresearch.comnajah.eduresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents. This adsorption is facilitated by the presence of π-electrons in the aromatic quinoline ring and the lone pair of electrons on the nitrogen atom, which can interact with the vacant d-orbitals of metal atoms. biointerfaceresearch.comnajah.edu

For this compound, the propane-1,3-diamine side chain offers additional anchoring points through its two nitrogen atoms. This could lead to a stronger, more stable, and more comprehensive protective film on the metal surface, potentially through chelation. Future research should focus on quantifying the corrosion inhibition efficiency of this specific compound on materials like mild steel in aggressive media (e.g., HCl, H₂SO₄).

Potential Research and Key Parameters for Corrosion Inhibition:

ParameterResearch FocusTechniqueExpected Outcome
Inhibition Efficiency Determine the effectiveness of the compound at various concentrations and temperatures.Weight Loss, Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic PolarizationHigh inhibition efficiency, potentially exceeding that of simpler quinoline derivatives. biointerfaceresearch.comnajah.edujmaterenvironsci.com
Adsorption Mechanism Elucidate the nature of the adsorption on the metal surface (physisorption vs. chemisorption).Langmuir, Temkin, and Frumkin adsorption isotherm models.Insight into the thermodynamic feasibility and spontaneity of the protective layer formation.
Surface Morphology Visualize the protective film formed on the metal surface.Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Direct evidence of a smoother, protected surface in the presence of the inhibitor.
Inhibitor Type Classify the inhibitor as anodic, cathodic, or mixed-type.Tafel Polarization CurvesUnderstanding of how the compound affects the electrochemical processes of corrosion. jmaterenvironsci.com

Quinoline-Based Polymers: The bifunctional nature of the propane-1,3-diamine moiety makes this compound an attractive monomer for the synthesis of novel polymers. acs.orgnih.govtandfonline.commdpi.comtandfonline.com Polyquinolines are known for their high thermal stability and have been explored for high-performance applications. By reacting the diamine groups with suitable comonomers (e.g., diacyl chlorides, diepoxides), new classes of polyamides or polyureas incorporating the quinoline unit into the polymer backbone or as a side chain can be synthesized. These polymers could possess enhanced thermal resistance, unique photochemical properties, or inherent antimicrobial activity. nih.govtandfonline.com

Advanced Spectroscopic Characterization of Compound-Target Interactions

To fully understand and exploit the potential of this compound, it is crucial to characterize its interactions with various molecular targets, such as metal ions or biological macromolecules. Advanced spectroscopic techniques are indispensable for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. However, more advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous assignments of all proton and carbon signals, which is essential for studying subtle changes upon interaction with a target. researchgate.net Concentration-dependent ¹H NMR studies could reveal information about intermolecular π-π stacking interactions between the quinoline rings, which can be influenced by the flexible side chain. uncw.edu

Fluorescence Spectroscopy: The quinoline ring system is inherently fluorescent. This property can be harnessed to study its binding to various targets. Upon interaction, changes in the fluorescence emission spectrum, such as shifts in wavelength (red or blue shift), changes in intensity (quenching or enhancement), or alterations in fluorescence lifetime, can provide quantitative data on binding affinities and mechanisms. acs.orgport.ac.uk This makes the compound a potential candidate for development as a fluorescent sensor for specific metal ions or biomolecules.

Example Spectroscopic Studies:

TechniqueTargetInformation Gained
¹H-¹H NOESY NMR DNA/RNA G-quadruplexesElucidation of binding mode (e.g., intercalation, groove binding) and specific proton-proton proximities.
Isothermal Titration Calorimetry (ITC) Target Proteins/EnzymesDirect measurement of thermodynamic parameters of binding (enthalpy, entropy, binding constant).
Circular Dichroism (CD) Spectroscopy Chiral Biomolecules (e.g., DNA, proteins)Information on conformational changes induced in the target molecule upon binding.
X-ray Crystallography Protein-Ligand ComplexHigh-resolution, atomic-level detail of the binding site and specific interactions (hydrogen bonds, hydrophobic contacts).

Integration of Machine Learning for Predictive Modeling of Properties and Activity

Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling are transforming drug discovery and materials science by enabling the rapid prediction of a compound's properties and activities, thereby reducing the need for extensive and costly trial-and-error synthesis and testing. researchgate.netresearchgate.netallsubjectjournal.comnih.govupf.edu

For this compound, ML models could be developed to predict a range of activities. This would involve creating a virtual library of derivatives by modifying the quinoline ring with various substituents (e.g., -Cl, -OCH₃, -NO₂) or altering the diamine side chain.

QSAR Modeling Workflow:

Data Set Generation: A library of virtual analogues of this compound would be created.

Descriptor Calculation: For each molecule, a wide range of physicochemical, electronic, and topological descriptors would be calculated.

Model Building: Using algorithms like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced ML methods like Random Forest and Support Vector Machines, a mathematical model is built that correlates the descriptors with a known activity (e.g., anticancer IC₅₀ values, corrosion inhibition efficiency). nih.govnih.govresearchgate.net

Model Validation: The model's statistical robustness and predictive power are rigorously validated using internal and external validation sets. mdpi.comnih.gov

These predictive models can guide synthetic efforts by identifying which structural modifications are most likely to enhance a desired property, whether it be for anticancer, antimalarial, or corrosion inhibition applications. nih.govresearchgate.netmdpi.com

Design of Multifunctional this compound Based Systems

The concept of creating "hybrid molecules" by covalently linking two or more different pharmacophores is a promising strategy to develop multifunctional agents that can hit multiple targets or possess combined therapeutic and diagnostic capabilities. nih.govfrontiersin.org The this compound structure is exceptionally well-suited for this purpose, as the propane-1,3-diamine linker provides a versatile handle for conjugation.

The terminal primary amine and the secondary amine group can be selectively functionalized to attach other molecular entities, leading to the creation of novel multifunctional systems.

Potential Hybrid Molecule Designs:

Conjugated MoietyPotential ApplicationRationale
Another Pharmacophore (e.g., Coumarin, Pyrazole) Dual-Action Anticancer AgentCombining two different anticancer scaffolds can overcome drug resistance and achieve synergistic effects. researchgate.net
Organometallic Complex (e.g., Ferrocene, Ruthenium) Bioorganometallic DrugMetal complexes can introduce novel mechanisms of action, such as redox modulation or enzyme inhibition. nih.govmdpi.com
Fluorescent Dye Theranostic AgentA single molecule that can simultaneously act as a therapeutic agent and an imaging probe for diagnosis.
Targeting Ligand (e.g., Folic Acid, RGD peptide) Targeted Drug DeliveryDirecting the quinoline-based drug specifically to cancer cells, thereby increasing efficacy and reducing side effects.

The design of such hybrids allows for the fine-tuning of properties like solubility, lipophilicity, and target specificity, opening avenues for next-generation therapeutics and diagnostic tools. researchgate.net

Sustainable Synthesis and Application Development

The principles of green chemistry are paramount in modern chemical research, aiming to develop processes that are environmentally benign, economically viable, and efficient. researchgate.netijpsjournal.commdpi.com Future research on this compound must prioritize the development of sustainable synthetic routes.

Traditional quinoline syntheses like the Skraup or Friedländer reactions often require harsh conditions, toxic reagents, and long reaction times. nih.govtandfonline.com Green chemistry approaches seek to overcome these limitations.

Green Synthetic Strategies for this compound:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, glycerol, or polyethylene glycol (PEG). tandfonline.com

Catalysis: Employing reusable heterogeneous catalysts, such as magnetic nanoparticles or solid acids (e.g., Amberlyst-15), which can be easily separated from the reaction mixture and recycled. researchgate.netnih.govtandfonline.com

Energy Efficiency: Utilizing energy sources like microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.net

Atom Economy: Designing synthetic pathways, such as one-pot multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net

Mechanochemistry: Performing reactions in the solid state by grinding, which can eliminate the need for solvents altogether. researchgate.net

By integrating these green principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the future demands of both industry and environmental stewardship.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(quinolin-2-yl)propane-1,3-diamine, and what methodological considerations are critical for reproducibility?

  • Answer: A widely used approach involves multi-step condensation reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can generate triazole intermediates, followed by deprotection of amine groups using HCl (as demonstrated in analogous propane-1,3-diamine derivatives) . Key considerations include solvent selection (e.g., anhydrous DMF for moisture-sensitive steps), stoichiometric control of quinoline derivatives, and purification via column chromatography to isolate the target compound.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the quinoline-propanediamine linkage, while high-resolution mass spectrometry (HRMS) confirms molecular weight accuracy . X-ray crystallography, though less common for flexible amines, may resolve stereochemical ambiguities in coordination complexes derived from the compound .

Q. What are the primary research applications of this compound in academic settings?

  • Answer: Its bifunctional structure (quinoline for π-stacking; propanediamine for metal coordination) makes it valuable in:

  • Drug discovery: As a scaffold for kinase inhibitors or antimicrobial agents, leveraging quinoline’s bioactivity .
  • Coordination chemistry: As a ligand for transition metals (e.g., Cd(II) or Cu(II)) in catalytic or photoluminescent complexes .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer: Yield optimization may involve:

  • Microwave-assisted synthesis to reduce reaction times and minimize side products (e.g., isomer formation, as observed in similar diamine syntheses) .
  • Protecting-group strategies: tert-Butoxycarbonyl (Boc) groups can shield amines during intermediate steps, followed by HCl-mediated deprotection .
  • Analytical monitoring: Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and identify impurities early .

Q. How should researchers address contradictory spectroscopic data for this compound, such as unexpected NMR splitting patterns?

  • Answer: Contradictions may arise from:

  • Dynamic equilibria: Proton exchange between amine groups can broaden or split peaks. Variable-temperature NMR can resolve this .
  • Isomer formation: For example, imidazolidine vs. tetrahydropyrimidine isomers in related diamine ligands. Computational modeling (DFT) can predict dominant conformers .
  • Metal coordination: If the compound forms unintended complexes with trace metals, chelation studies (e.g., EDTA addition) can clarify spectral anomalies .

Q. What strategies enhance the solubility and bioavailability of this compound for in vitro studies?

  • Answer:

  • Derivatization: Introducing hydrophilic groups (e.g., sulfonate or PEG chains) at the propanediamine terminus improves aqueous solubility .
  • Co-crystallization: Co-formers like cyclodextrins or succinic acid can stabilize the compound in solution .
  • pH adjustment: The compound’s amines are pH-sensitive; buffering to physiological pH (7.4) may prevent precipitation in biological assays .

Q. What computational methods are effective for predicting the binding modes of this compound with biological targets?

  • Answer:

  • Molecular docking: Software like AutoDock Vina models interactions with enzyme active sites (e.g., quinoline binding to ATP pockets in kinases) .
  • MD simulations: Assess stability of ligand-protein complexes over time, identifying key hydrogen bonds or π-π interactions with quinoline .
  • QSAR studies: Correlate structural modifications (e.g., halogenation) with activity trends to guide rational design .

Q. How does this compound interact with biological membranes or transporters?

  • Answer:

  • Lipophilicity assays: LogP measurements predict membrane permeability; the quinoline moiety likely enhances passive diffusion .
  • Transporter inhibition: Competitive assays with P-glycoprotein (P-gp) substrates (e.g., verapamil) test whether the compound is effluxed .
  • Fluorescence microscopy: Labeling the compound with fluorophores (e.g., FITC) tracks cellular uptake and sublocalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.